REACTION_CXSMILES
|
Cl.Cl.[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1.C(N(CC)CC)C.[Cl:23][CH2:24][CH2:25][C:26](Cl)=[O:27]>C(Cl)Cl>[Cl:23][CH2:24][CH2:25][C:26]([N:13]1[CH2:14][CH2:15][N:10]([C:7]2[CH:6]=[CH:5][C:4]([Cl:3])=[CH:9][CH:8]=2)[CH2:11][CH2:12]1)=[O:27] |f:0.1.2|
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.ClC1=CC=C(C=C1)N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.67 mL
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After extracting with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the organic layer was dried with desiccant and
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (EtOAc/hexane, 4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(=O)N1CCN(CC1)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.586 mmol | |
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 51.5% | |
YIELD: CALCULATEDPERCENTYIELD | 51.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |